molecular formula C13H17NO2 B15067907 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol

3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol

Cat. No.: B15067907
M. Wt: 219.28 g/mol
InChI Key: WHTQSKMMUQQGTN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol (CAS: 739319-70-1) is a spirocyclic compound featuring a naphthalene ring fused to a pyrrolidine ring via a spiro junction at the C1 position. The molecule contains two hydroxyl groups at the 6- and 7-positions of the naphthalene moiety, contributing to its polarity and hydrogen-bonding capacity . Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol and a topological polar surface area of 52.5 Ų, indicating moderate solubility in polar solvents .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

spiro[6,7-dihydro-5H-naphthalene-8,3'-pyrrolidine]-2,3-diol

InChI

InChI=1S/C13H17NO2/c15-11-6-9-2-1-3-13(4-5-14-8-13)10(9)7-12(11)16/h6-7,14-16H,1-5,8H2

InChI Key

WHTQSKMMUQQGTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C3(C1)CCNC3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate naphthalene and pyrrolidine precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or alter the spirocyclic structure.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-6,7-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the spirocyclic structure can influence the compound’s binding affinity and specificity. Pathways involved could include signal transduction or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Spiroketal Natural Products: Palmarumycin LP1 and Cladospirone

Structural Differences :

  • Palmarumycin LP1 and cladospirone are fungal-derived naphthoquinone spiroketals. Unlike the target compound, they incorporate a dioxin ring instead of pyrrolidine and include a quinone moiety, which confers redox activity .
  • The target compound lacks the quinone group but shares the spiro architecture, suggesting divergent biological roles.

Functional Implications :

  • The quinone in palmarumycins enables electron transfer, contributing to antimicrobial and antifungal activities.
Property Target Compound Palmarumycin LP1 Cladospirone
Core Structure Spiro[pyrrolidine] Spiro[dioxin] Spiro[dioxin]
Key Functional Groups Diols (6,7-positions) Quinone, Methoxy Spiroketal
Biological Activity Not reported Antimicrobial Antifungal
Source Synthetic/Isolated Fungal metabolites Fungal metabolites

Amino-Substituted Naphthalene Derivatives

Synthetic Methodology: Amino-substituted naphthalenes (e.g., from CuCl-catalyzed cycloaddition of 1,3-butadiynes with pyrrolidine) share the naphthalene core but replace diols with amine groups .

Functional Comparison :

  • The target compound’s diols may confer higher hydrophilicity compared to amine derivatives, affecting pharmacokinetic profiles.
  • Amine-substituted naphthalenes are often synthesized via atom-economic cycloadditions, whereas the target compound’s synthesis remains unspecified but may involve similar strategies .

Pharmaceutical Intermediate: 1'-(Boc)-Spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic Acid

Structural Modifications :
This derivative (CAS: 1923056-76-1) introduces a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group, expanding its utility in peptide synthesis and drug design .

Comparison :

  • The Boc-protected compound (C₁₉H₂₅NO₄, MW: 331.41 g/mol) is larger and more lipophilic than the target compound, reflecting tailored modifications for stability during synthetic workflows.
  • The target compound’s diols could serve as precursors for similar derivatives through protection/deprotection strategies.

Simpler Naphthalene Derivatives (e.g., Naphthalene-1-ol)

Functional Simplicity: Compounds like naphthalene-1-ol (CAS: 90-15-3) lack the spiro system and secondary ring, resulting in lower molecular complexity.

Biological Activity

3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol is a bicyclic compound characterized by its unique spiro structure, which consists of a naphthalene and a pyrrolidine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 757240-71-4

The presence of hydroxyl groups at the 6 and 7 positions of the naphthalene ring contributes to its reactivity and ability to form hydrogen bonds, enhancing its potential biological activities.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in this compound may play a crucial role in scavenging free radicals and protecting cells from oxidative stress.

2. Neuroprotective Effects

Studies have shown that spiro compounds can exert neuroprotective effects. For instance, compounds derived from similar spiro structures have been reported to enhance cell viability in models of neurodegeneration by inhibiting apoptotic pathways and promoting neurite outgrowth in neuronal cell lines.

3. Enzyme Inhibition

The compound has demonstrated potential in inhibiting key enzymes associated with neurodegenerative diseases. For example, it may interact with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro studies have shown varying degrees of AChE inhibition with IC50 values comparable to known inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The following table summarizes related compounds and their unique features:

Compound NameStructureUnique Features
Spiro[isobenzofuran-1(3H),2'-pyrrolidine]StructureExhibits different biological activities due to structural variations.
Spiro[cyclopentane-1(2H),2'-pyrrolidine]StructureMore rigid structure impacting its reactivity and binding properties.
Spiro[indoline-2(3H),3'-pyrrolidine]StructureKnown for different pharmacological profiles compared to naphthalene derivatives.

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of various spiro compounds on PC12 cells subjected to oxidative stress. The results indicated that this compound significantly improved cell viability compared to controls at concentrations ranging from 10 µM to 100 µM.

Case Study 2: AChE Inhibition

In another investigation focusing on AChE inhibition, the compound was tested alongside other known inhibitors. It exhibited an IC50 value of approximately 15 µM, demonstrating moderate inhibitory activity and suggesting potential for further development as an anti-Alzheimer's agent.

Q & A

(Basic) What are the key challenges in synthesizing 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-6,7-diol, and what methodologies improve reaction yield?

Answer:
The synthesis of this spirocyclic compound faces challenges such as regioselectivity during cyclization, steric hindrance from the naphthalene-pyrrolidine scaffold, and purification of diastereomers. Optimized methodologies include:

  • Multi-component Mannich reactions using tetralone-derived thioamides, amines, and formaldehyde under acidic conditions (e.g., alcoholic HCl as a catalyst), achieving yields up to 87% via one-pot synthesis .
  • Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ with 3,4-dimethoxyphenylboronic acid) to introduce aryl groups while maintaining stereochemical integrity .
  • Recrystallization from methanol to isolate high-purity products, as demonstrated in protocols for structurally related pyrrolo-pyridine derivatives .

(Advanced) How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

Answer:
Discrepancies often arise from differences in metabolic stability, bioavailability, or off-target effects. To address these:

  • Comparative assays : Use parallel in vitro (e.g., receptor-binding assays) and in vivo (e.g., pharmacokinetic profiling in rodent models) studies to identify metabolic bottlenecks, such as hepatic clearance or poor blood-brain barrier penetration .
  • Isotopic labeling : Incorporate ¹⁴C or ³H labels to track metabolic pathways and quantify bioavailability discrepancies .
  • Statistical modeling : Apply multivariate analysis to distinguish assay-specific artifacts from true biological variability .

(Basic) What analytical techniques are optimal for characterizing the structural and stereochemical properties of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 48.8 ppm for spiro-carbon in related spiro[indoline-3,4′-pyrazolo] derivatives) resolves stereochemistry and confirms the spirocyclic core .
  • X-ray crystallography : Essential for unambiguous determination of absolute configuration, particularly for diastereomers .
  • HPLC-MS : Reversed-phase C18 columns with ESI-MS detect impurities (e.g., fluoronaphthalene byproducts) at ≤0.1% levels, as validated in USP protocols for structurally analogous compounds .

(Advanced) What strategies enhance regioselectivity during functionalization of the naphthalene moiety?

Answer:

  • Directing groups : Install temporary substituents (e.g., sulfonamides or boronic esters) to guide electrophilic substitution at the 6,7-diol positions .
  • Computational modeling : DFT calculations predict electron density profiles to prioritize reactive sites (e.g., C-6 vs. C-7 hydroxylation) .
  • Protection-deprotection sequences : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during functionalization, followed by mild fluoride-based cleavage .

(Basic) How should researchers assess the purity and stability of this compound under laboratory storage conditions?

Answer:

  • HPLC-DAD : Monitor degradation products (e.g., dihydroxy-naphthalene derivatives) using gradient elution with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; related pyrrolo-pyridines show decomposition above 200°C .
  • Storage protocols : Store at –20°C under argon to prevent oxidation of the diol groups, as recommended for similar hydroquinone analogs .

(Advanced) What experimental designs are critical for studying structure-activity relationships (SAR) in neurotransmitter receptor binding?

Answer:

  • Fragment-based screening : Synthesize analogs with systematic modifications (e.g., replacing pyrrolidine with piperidine or altering hydroxyl positions) and test affinity via radioligand displacement assays .
  • Molecular docking : Use cryo-EM or X-ray structures of target receptors (e.g., dopamine D2 or serotonin 5-HT2A) to predict binding poses and optimize steric/electronic interactions .
  • Dynamic kinetic resolution : Employ chiral catalysts to separate enantiomers and evaluate stereospecific activity .

(Basic) What safety protocols are mandatory for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid dermal exposure, as specified in safety data sheets for structurally related tetrahydro-pyrazolo-pyridines .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile byproducts (e.g., fluoronaphthalene) .
  • Waste disposal : Segregate organic waste containing aromatic amines or halogenated byproducts for incineration .

(Advanced) How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
  • Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) and reduce impurity formation (e.g., N-methylamine byproducts) .
  • Quality-by-design (QbD) : Establish critical quality attributes (CQAs) for raw materials (e.g., ≥98% purity for boronic acid reagents) .

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